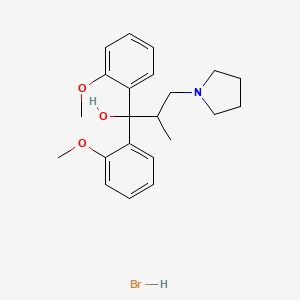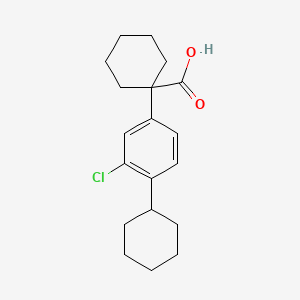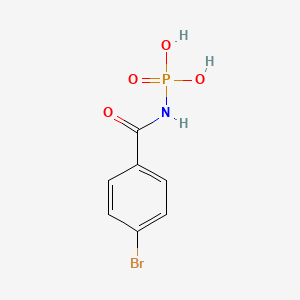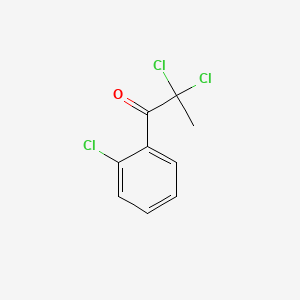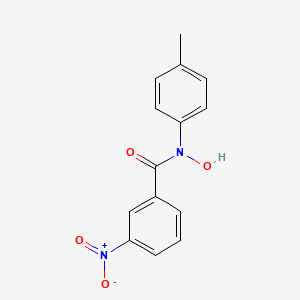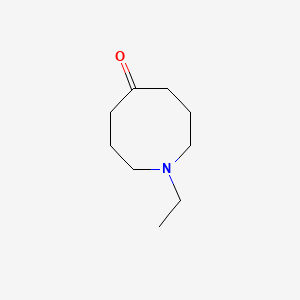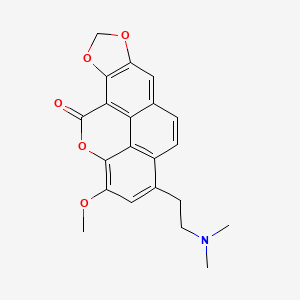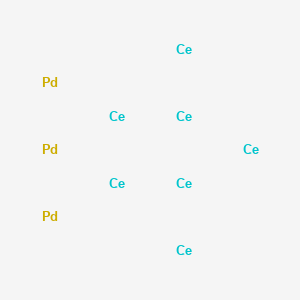
Cerium--palladium (7/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium–palladium (7/3) is an intermetallic compound composed of cerium and palladium in a 7:3 atomic ratio. Cerium is a rare-earth metal known for its high reactivity and ability to exist in multiple oxidation states, while palladium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Cerium–palladium (7/3) can be synthesized through several methods, including:
Metal Complex Decomposition: This method involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide.
Wet Co-impregnation: Palladium and cerium nitrates are co-impregnated onto a solid support, such as activated carbon granules, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of cerium–palladium (7/3) typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high purity and yield. The use of microwave-assisted techniques and optimized calcination processes are common to enhance the efficiency of production .
化学反应分析
Types of Reactions: Cerium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Cerium in the compound can be oxidized to cerium(IV) oxide, while palladium can form palladium(II) oxide.
Reduction: Palladium can be reduced to its metallic state, while cerium can be reduced to cerium(III) oxide.
Substitution: The compound can participate in substitution reactions where cerium or palladium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures (typically above 700°C), reduced or oxidizing atmospheres depending on the desired reaction
Major Products:
Oxidation Products: Cerium(IV) oxide, palladium(II) oxide.
Reduction Products: Metallic palladium, cerium(III) oxide.
科学研究应用
Cerium–palladium (7/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as methane steam reforming and selective hydrogenation reactions
Biomedical Research: Cerium–palladium nanoparticles are explored for their potential in antibacterial applications due to their unique redox properties.
Environmental Applications: The compound is used in catalytic converters to reduce harmful emissions from vehicles.
Energy Storage: Cerium–palladium is investigated for its potential in energy storage systems, such as fuel cells and batteries.
作用机制
The mechanism by which cerium–palladium (7/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The presence of cerium enhances the redox properties of the compound, allowing for efficient electron transfer and stabilization of reaction intermediates. Palladium, on the other hand, provides high catalytic activity and selectivity for specific reactions .
相似化合物的比较
Cerium–palladium (7/3) can be compared with other similar compounds, such as:
Cerium–platinum (7/3): Similar in structure but with platinum instead of palladium, offering different catalytic properties.
Cerium–nickel (7/3): Another intermetallic compound with nickel, used in different catalytic and industrial applications.
Cerium–rhodium (7/3): Known for its high catalytic activity in hydrogenation reactions.
Uniqueness: Cerium–palladium (7/3) is unique due to its combination of cerium’s redox properties and palladium’s catalytic activity, making it highly effective in various applications, particularly in catalysis and environmental protection .
属性
CAS 编号 |
39416-86-9 |
|---|---|
分子式 |
Ce7Pd3 |
分子量 |
1300.1 g/mol |
IUPAC 名称 |
cerium;palladium |
InChI |
InChI=1S/7Ce.3Pd |
InChI 键 |
DCYHFZYDBQMYNV-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


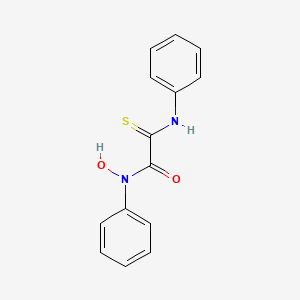
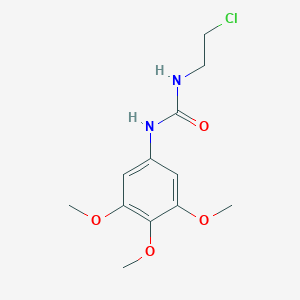
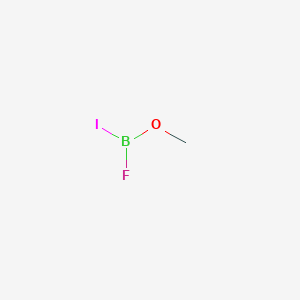

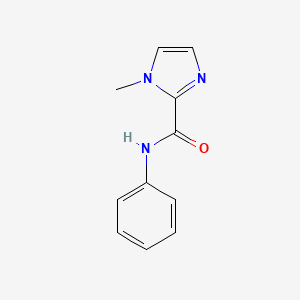
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)

